1-Methoxybutane-2-sulfonyl chloride

Description

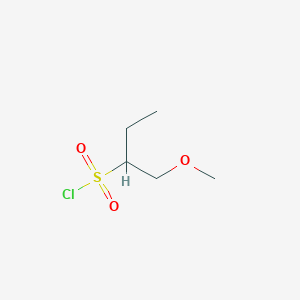

Structure

3D Structure

Properties

IUPAC Name |

1-methoxybutane-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO3S/c1-3-5(4-9-2)10(6,7)8/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCYWKUTKSXTRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

General Significance of Sulfonyl Chlorides As Versatile Synthetic Intermediates

Sulfonyl chlorides are highly valued in organic synthesis due to their reactivity as powerful electrophiles. fiveable.me The sulfur atom in the sulfonyl chloride group is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. pearson.com This makes the sulfur atom susceptible to attack by a wide range of nucleophiles. fiveable.me

Key reactions and applications of sulfonyl chlorides include:

Formation of Sulfonamides: They readily react with primary and secondary amines to form sulfonamides, a functional group present in many pharmaceuticals, including antibiotics and antihypertensive drugs. fiveable.mesigmaaldrich.com

Formation of Sulfonate Esters: Reaction with alcohols yields sulfonate esters, which are excellent leaving groups in nucleophilic substitution and elimination reactions. wikipedia.orgyoutube.com

Friedel-Crafts Reactions: Arylsulfonyl chlorides can react with aromatic compounds to form sulfones. wikipedia.org

Source of Radicals: They can be used as a source of alkyl and aryl radicals in various coupling reactions. acs.org

Protecting Groups: The sulfonyl group can be used to protect amines and other functional groups during multi-step syntheses. nih.gov

The versatility and reactivity of sulfonyl chlorides make them indispensable tools for constructing complex organic molecules with important biological and material properties. fiveable.menih.gov

Synthetic Methodologies for 1 Methoxybutane 2 Sulfonyl Chloride and Analogues

Direct Formation of Sulfonyl Chlorides

The synthesis of sulfonyl chlorides is a cornerstone of organic chemistry, providing essential precursors for sulfonamides, sulfonate esters, and other sulfur-containing compounds. The direct formation of these compounds can be achieved through several key pathways.

Chlorosulfonation Reactions

Chlorosulfonation is a traditional and direct method for introducing a sulfonyl chloride group. This typically involves the reaction of a suitable precursor with a chlorosulfonating agent. While a specific documented chlorosulfonation of 1-methoxybutan-2-ol to yield 1-methoxybutane-2-sulfonyl chloride is not readily found in the cited literature, the general principles can be applied. For instance, the reaction of alcohols or alkyl thiols with agents like chlorosulfonic acid is a known, albeit often aggressive, method. biosynth.comorganic-chemistry.org A mixture of chlorosulfonic acid and thionyl chloride can sometimes be used to facilitate the conversion of an intermediate sulfonic acid to the final sulfonyl chloride, which can be beneficial in reducing the required amount of the highly reactive chlorosulfonic acid. organic-chemistry.org

General Reaction for Alkanol Chlorosulfonation:

R-OH + ClSO₃H → R-OSO₂OH + HCl

R-OSO₂OH → R-SO₂Cl (further reaction/rearrangement)

Oxidative Approaches to Sulfonyl Chlorides

Oxidative methods provide a versatile and often milder alternative for the synthesis of sulfonyl chlorides from various sulfur-containing starting materials. These reactions are central to modern synthetic strategies due to their efficiency and functional group tolerance.

A noteworthy, environmentally conscious, and economical approach involves the use of bleach (sodium hypochlorite) for the oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.orgresearchgate.net These salts are conveniently prepared from readily available alkyl halides and thiourea, making them attractive, odorless precursors. rsc.org This method avoids the use of hazardous reagents like chlorine gas and allows for simple purification without chromatography, often resulting in high yields. organic-chemistry.orgrsc.orgnih.gov

Similarly, sodium chlorite (B76162) (NaClO₂) has been effectively used for the oxidative chlorosulfonation of S-alkyl isothiourea salts, as well as other precursors like thiols, disulfides, and xanthates. researchgate.netbldpharm.com This method is lauded for its operational safety, environmental friendliness, and high yields. bldpharm.com

Table 1: Examples of Bleach-Mediated Oxidative Chlorosulfonation

| Starting Material | Product | Yield (%) | Reference |

|---|---|---|---|

| S-Benzylisothiouronium chloride | Phenylmethanesulfonyl chloride | 95 | nih.gov |

| S-(2-Phenylethyl)isothiouronium chloride | 2-Phenylethanesulfonyl chloride | 92 | nih.gov |

This table presents data on the synthesis of various sulfonyl chlorides using bleach-mediated oxidative chlorosulfonation, highlighting the high yields achievable with this method.

The oxidation of thiols using N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), in the presence of an alcohol like isopropanol (B130326) (iPrOH), presents an elegant strategy for synthesizing sulfonyl chlorides and bromides. researchgate.netnih.gov This method is rapid and provides a general route to these important intermediates. researchgate.net The reaction kinetics can be complex, sometimes showing sigmoidal profiles, and can be catalyzed by the in-situ generation of HCl. chegg.com

A combination of NCS and dilute hydrochloric acid has also been shown to smoothly oxidize various thiols to their corresponding sulfonyl chlorides in good yields. nih.gov Furthermore, the in-situ preparation of sulfonyl chlorides from thiols using NCS, tetrabutylammonium (B224687) chloride, and water allows for a convenient one-pot synthesis of subsequent derivatives like sulfonamides. Other systems, such as hydrogen peroxide with thionyl chloride or zirconium tetrachloride, and a mixture of a nitrate (B79036) salt with chlorotrimethylsilane, also provide effective and direct oxidative conversion of thiols and disulfides to sulfonyl chlorides. nih.gov

A plausible route to this compound could involve the aqueous chlorination of 1-methoxybutane-2-thiol, analogous to the synthesis of 2-hydroxyethanesulfonyl chloride from 2-mercaptoethanol. bldpharm.com

Synthesis from Sulfonic Acids and Sulfonate Salts

The conversion of sulfonic acids or their corresponding salts into sulfonyl chlorides is a fundamental and widely used transformation. This typically involves the use of a chlorinating agent to replace the hydroxyl or salt counter-ion with a chlorine atom.

Common chlorinating agents for this purpose include:

Thionyl chloride (SOCl₂)

Phosphorus pentachloride (PCl₅)

Phosphorus oxychloride (POCl₃)

Cyanuric chloride

1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC)

The use of TAPC under solvent-free conditions has been reported as a mild, efficient, and cost-effective method for this conversion, offering high yields and short reaction times. One-pot, two-step protocols have also been developed, for example, using trichloroacetonitrile (B146778) or cyanuric chloride to generate the sulfonyl chloride in situ before further reaction.

Table 2: Comparison of Chlorinating Agents for Sulfonic Acid Conversion

| Sulfonic Acid | Chlorinating Agent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methylbenzenesulfonic acid | TAPC | Solvent-free, 25°C, 2 min | 95 | |

| Benzenesulfonic acid | TAPC | Solvent-free, 25°C, 2 min | 94 | |

| 4-Chlorobenzenesulfonic acid | TAPC | Solvent-free, 25°C, 3 min | 92 |

This table showcases the efficiency of TAPC as a chlorinating agent for the synthesis of various sulfonyl chlorides from their corresponding sulfonic acids.

Conversion from Primary Sulfonamides

A more recent and selective method for generating sulfonyl chlorides involves the conversion of primary sulfonamides. The Cornella laboratory has reported a method for the selective conversion of primary sulfonamides to the corresponding sulfonyl chlorides (and fluorides) through activation with pyrylium (B1242799) salts. This approach is particularly valuable for late-stage functionalization, where a robust and mild conversion is required. While primary sulfonamides are often synthesized from sulfonyl chlorides, this reverse transformation provides a unique entry point for modifying existing sulfonamide-containing molecules.

Novel and Emerging Synthetic Strategies

The field of organic synthesis is continually evolving, with new methodologies offering improved efficiency, safety, and substrate scope. These emerging strategies are highly relevant for the synthesis of specialized molecules like this compound.

A groundbreaking approach for forming sulfonyl chlorides involves the photocatalytic decarboxylation of carboxylic acids. rsc.orgrsc.org This method allows for the direct conversion of readily available alkyl carboxylic acids into the corresponding sulfonyl chlorides under mild, visible-light-induced conditions. rsc.org

The general mechanism involves a dual catalytic system. A photocatalyst, upon absorbing light, initiates the decarboxylation of a carboxylic acid to generate an alkyl radical. This radical is then trapped by a sulfur dioxide surrogate, such as DABCO·(SO2)2 (DABSO), to form a sulfonyl radical. rsc.orgdomainex.co.uk In a subsequent step, a copper catalyst facilitates the reaction of this sulfonyl radical with a chlorine source, like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), to yield the final sulfonyl chloride. domainex.co.uk

The key advantages of this strategy include:

Mild Reaction Conditions: The use of visible light and ambient temperatures avoids the harsh conditions of traditional methods. bohrium.com

Broad Substrate Scope: The method is tolerant of a wide array of functional groups, allowing for the late-stage functionalization of complex molecules. rsc.orgrsc.orgresearchgate.net

Direct Use of Carboxylic Acids: It bypasses the need to pre-functionalize starting materials into thiols or other precursors. bohrium.comnih.gov

For the synthesis of this compound, this would conceptually involve starting with 1-methoxybutane-2-carboxylic acid, which could be subjected to these photocatalytic conditions.

Table 1: Overview of Photocatalytic Decarboxylative Sulfonylation

| Catalyst System | Reactants | Key Features | Relevant Citations |

|---|---|---|---|

| Acridine Photocatalyst + Copper Catalyst | Carboxylic Acid, SO2 Surrogate (DABSO), Amine/Azide | Enables one-pot synthesis of sulfonamides and sulfonyl azides directly from carboxylic acids. | rsc.orgrsc.orgresearchgate.net |

| Copper-Ligand-to-Metal Charge Transfer (LMCT) | (Hetero)aryl Carboxylic Acid, SO2, Halogenating Agent | Effective for generating aryl sulfonyl halides from aryl carboxylic acids. | domainex.co.uk |

While classically applied to aromatic systems, the Sandmeyer reaction represents a powerful method for introducing a sulfonyl chloride group with precise regiocontrol. durham.ac.uk Modern variations of this reaction utilize stable, solid sulfur dioxide surrogates, like DABSO, making the process safer and more practical for both academic and industrial labs. organic-chemistry.orgacs.orgnih.govnih.gov

The process involves the conversion of an aniline (B41778) to a diazonium salt in situ using a nitrite (B80452) source (e.g., tert-butyl nitrite) in the presence of an acid. organic-chemistry.orgacs.org A copper catalyst, typically CuCl2, then mediates the reaction between the diazonium salt and the SO2 surrogate, releasing dinitrogen gas and forming the desired sulfonyl chloride. organic-chemistry.orgacs.orgresearchgate.net A key advantage of recent protocols is that the highly energetic diazonium intermediate does not accumulate, enhancing the safety profile of the reaction. organic-chemistry.orgacs.org

This methodology is particularly valuable for synthesizing aromatic and heteroaromatic sulfonyl chloride analogues. The reaction has been shown to be scalable, with successful demonstrations on a 20-gram scale yielding the product in high purity. organic-chemistry.orgacs.orgnih.govnih.gov

Table 2: Key Reagents in Modern Sandmeyer-Type Chlorosulfonylation

| Reagent | Role | Purpose/Advantage | Relevant Citations |

|---|---|---|---|

| Anilines | Starting Material | Readily available and inexpensive precursors providing regiocontrol. | organic-chemistry.orgacs.orgnih.govnih.gov |

| tert-Butyl nitrite | Diazotizing Agent | Allows for in situ formation of the diazonium salt under milder conditions. | acs.orgnih.gov |

| DABSO | SO2 Surrogate | A stable, easy-to-handle solid that replaces hazardous gaseous sulfur dioxide. | organic-chemistry.orgacs.orgnih.govnih.govorganic-chemistry.org |

Flow chemistry, or continuous flow processing, offers significant advantages for the synthesis of sulfonyl chlorides, primarily concerning safety, control, and scalability. rsc.orgmdpi.comresearchgate.net Many traditional batch syntheses of sulfonyl chlorides are highly exothermic and involve hazardous reagents or unstable intermediates. rsc.orgrsc.org Flow chemistry mitigates these risks by using small reactor volumes with high surface-area-to-volume ratios, which allows for superior heat management and prevents thermal runaway. rsc.orgrsc.org

Key benefits of applying flow chemistry to sulfonyl chloride synthesis include:

Enhanced Safety: The small internal volume of microreactors minimizes the amount of hazardous material present at any given time, which is crucial when handling reagents like chlorosulfonic acid or intermediates like diazonium salts. rsc.orgrsc.orgmdpi.com

Precise Reaction Control: Parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to improved yields and purity. rsc.org

Scalability: Production can be scaled up by simply running the system for longer periods (scaling out) or by using larger reactors, without the need for extensive re-optimization. mdpi.comresearchgate.netgoogle.com

High Throughput: Automated continuous systems can achieve impressive space-time yields, making them suitable for industrial production. rsc.orgmdpi.com

A continuous flow protocol has been developed for synthesizing both aliphatic and aromatic sulfonyl chlorides from thiols and disulfides using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as an oxidative chlorinating agent, achieving high yields with short residence times. rsc.orgrsc.org

Stereoselective Synthesis of this compound

The target molecule, this compound, possesses a chiral center at the C2 position. Therefore, controlling the stereochemistry during its synthesis is crucial for accessing specific enantiomers, which is often a requirement for biologically active compounds.

The direct enantioselective synthesis of chiral sulfonyl chlorides remains a significant challenge. Most strategies rely on the use of chiral starting materials or auxiliaries. One established approach involves the reaction of a racemic sulfinyl chloride with an achiral alcohol in the presence of a chiral catalyst, such as a peptide or a Cinchona alkaloid, to achieve a dynamic kinetic resolution. nih.govacs.org This method, however, produces chiral sulfinate esters, which would require further transformation to the sulfonyl chloride.

A more direct conceptual path involves the asymmetric sulfonylation of a prochiral starting material. For instance, recent breakthroughs in photoredox catalysis have enabled the enantioselective radical sulfonylation of α,β-unsaturated carbonyl compounds. rsc.org By merging a photoactive electron donor-acceptor (EDA) complex with a chiral nickel catalyst, sulfonyl radicals (generated from sulfonyl chlorides) can add to alkenes to create α-C chiral sulfones with excellent enantioselectivity. rsc.org While this method produces sulfones, it establishes a key C-S bond stereoselectively, a principle that could potentially be adapted for sulfonyl chloride synthesis in the future.

More pragmatically, the synthesis of an enantiopure sulfonyl chloride often begins with a chiral precursor that already contains the desired stereocenter.

For a molecule like this compound, a diastereoselective approach is highly practical. This strategy involves starting with a chiral building block that contains one or more stereocenters, which then directs the stereochemical outcome of subsequent reaction steps.

A plausible route to enantiopure this compound would start from a chiral precursor, such as an enantiopure β-hydroxy sulfide (B99878) or a derivative of a chiral amino acid. For example, a Mannich-type reaction using a chiral N-tert-butanesulfinyl imidate can produce α-chloro-β-amino compounds with high diastereoselectivity. nih.gov Subsequent chemical manipulation could convert the amino and imidate functionalities into the methoxy (B1213986) and sulfonyl chloride groups, respectively, transferring the initial stereochemistry to the final product.

The use of chiral auxiliaries is a classic and effective strategy. For example, Andersen's method utilizes (–)-menthol as a chiral auxiliary to react with a racemic sulfinyl chloride, forming diastereomeric sulfinate esters that can often be separated by crystallization. acs.org Stereospecific displacement of the menthol (B31143) group would then yield an enantiopure sulfoxide, which could be oxidized to the sulfonic acid and subsequently chlorinated to the sulfonyl chloride, preserving the stereochemistry at the sulfur atom. While this controls chirality at sulfur, applying similar substrate-controlled principles to the carbon backbone is a cornerstone of modern asymmetric synthesis.

Nucleophilic Substitution Reactions at the Sulfonyl Center

The core reactivity of this compound involves the attack of a nucleophile on the electron-deficient sulfur atom, leading to the displacement of the chloride ion, which is a good leaving group. This process is the foundation for the synthesis of a wide array of sulfonamide and sulfonate derivatives. The general mechanism proceeds via a nucleophilic addition-elimination pathway.

Formation of Sulfonamides with Nitrogen Nucleophiles (e.g., Amines)

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of organic synthesis, yielding sulfonamides. evitachem.com This transformation is highly efficient and is expected to proceed readily with this compound. The reaction typically requires a base to neutralize the hydrochloric acid (HCl) generated as a byproduct. Common bases include pyridine (B92270) or triethylamine.

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the sulfur atom of the sulfonyl chloride. This is followed by the elimination of the chloride ion and deprotonation of the nitrogen atom by the base to yield the stable sulfonamide product. The presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) can catalyze the reaction, especially for less reactive or sterically hindered amines, by forming a more reactive sulfonylpyridinium intermediate.

Table 1: Representative Conditions for Sulfonamide Formation from Sulfonyl Chlorides

| Sulfonyl Chloride | Amine | Base/Catalyst | Solvent | Outcome |

|---|---|---|---|---|

| p-Toluenesulfonyl chloride | Aniline | Microwave (catalyst-free) | Solvent-free | High yield of N-phenyl-4-methylbenzenesulfonamide |

| Methanesulfonyl chloride | Various primary/secondary amines | Triethylamine | Dichloromethane (DCM) | Formation of corresponding methanesulfonamides |

| o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) | Hindered primary amines | DMAP / Collidine | Not specified | Efficient formation of N-substituted sulfonamides |

Generation of Sulfonate Esters with Oxygen Nucleophiles (e.g., Alcohols)

In a reaction analogous to sulfonamide formation, this compound is expected to react with alcohols to produce sulfonate esters. This reaction, often referred to as sulfonylation (e.g., tosylation or mesylation), is a standard method for converting an alcohol's hydroxyl group into a good leaving group for subsequent substitution or elimination reactions. The reaction is typically carried out in the presence of a non-nucleophilic base like pyridine, which serves to neutralize the HCl byproduct.

The mechanism involves the attack of the alcohol's oxygen on the sulfonyl chloride's sulfur atom. A key feature of this reaction is that the C-O bond of the alcohol remains intact, meaning the stereochemical configuration at the alcohol's carbon center is retained in the resulting sulfonate ester.

Table 2: Illustrative Conditions for Sulfonate Ester Synthesis

| Sulfonyl Chloride | Alcohol | Base | Solvent | Product Type |

|---|---|---|---|---|

| Methanesulfonyl chloride (MsCl) | Primary or secondary alcohols | Pyridine or Triethylamine | Dichloromethane (DCM) | Mesylate ester |

| p-Toluenesulfonyl chloride (TsCl) | Sterically unhindered alcohols | Pyridine | Not specified | Tosylate ester |

Reactions with Sulfur Nucleophiles to Form Sulfonothioates

Sulfonyl chlorides can react with sulfur nucleophiles, such as thiols, to form sulfonothioates (also known as thiosulfonates). Thiolate anions (R-S⁻), formed by deprotonating a thiol with a base, are excellent nucleophiles and readily attack the electrophilic sulfur of the sulfonyl chloride. This reaction is analogous to the formation of sulfonamides and sulfonate esters. The high nucleophilicity of sulfur compounds ensures that this transformation is generally efficient.

Hydrolysis Pathways to Corresponding Sulfonic Acids

Sulfonyl chlorides undergo hydrolysis in the presence of water to form the corresponding sulfonic acids. While this reaction can be a pathway for decomposition, it is also a viable synthetic route to sulfonic acids. The mechanism involves the nucleophilic attack of water on the sulfonyl chloride. The reaction rate can be influenced by solvent polarity and the presence of catalysts. For many applications where the sulfonyl chloride is used as a reagent, the presence of water is strictly avoided to prevent this undesired side reaction.

Transformations Beyond Direct Substitution

Beyond direct replacement of the chloride, the sulfonyl group can undergo other important transformations, notably reduction.

Reductive Derivatizations to Sulfinyl and Sulfhydryl Compounds

The sulfonyl chloride group can be reduced to lower oxidation states of sulfur. For instance, sulfonyl chlorides can be converted into sulfinamides through a process involving in situ reduction. One reported method uses triphenylphosphine (B44618) (PPh₃) as the reducing agent in the presence of an amine. In this one-pot procedure, the sulfonyl chloride is reduced to a sulfinyl chloride intermediate, which then reacts with the amine to yield the sulfinamide. Careful control of reaction conditions is necessary to avoid over-reduction or disproportionation. Further reduction of sulfur compounds can ultimately lead to sulfhydryl compounds (thiols), although this typically requires stronger reducing agents and proceeds through intermediate sulfur oxidation states.

Reductive Coupling Reactions (e.g., Thioether Formation via Sulfur Dioxide Extrusion)

Reductive coupling reactions of sulfonyl chlorides provide a powerful method for carbon-sulfur and carbon-carbon bond formation by leveraging the sulfonyl chloride group as a leaving group or a source of sulfur. sioc-journal.cnresearchgate.net A key transformation in this category is the synthesis of thioethers.

One approach involves the phosphine-mediated deoxygenation of a sulfonyl chloride. This process forms a transient intermediate that can be trapped in situ by nucleophiles like activated alcohols or carboxylic acids to create a new carbon-sulfur bond, effectively forming thioethers or thioesters. researchgate.netnih.gov This method is notable for its operational simplicity and tolerance of a wide array of functional groups, making it suitable for late-stage functionalization of complex molecules. researchgate.netnih.gov

Transition metal catalysis, particularly with iron, has enabled the desulfinylative cross-coupling of alkanesulfonyl chlorides with Grignard reagents. core.ac.uk This reaction proceeds via the extrusion of sulfur dioxide and results in the formation of a new carbon-carbon bond. sioc-journal.cncore.ac.uk While palladium-catalyzed versions of this reaction are known, they are often unsuitable for alkanesulfonyl chlorides due to competing β-elimination reactions. core.ac.uk The use of inexpensive and environmentally friendly iron catalysts circumvents this issue, allowing for the smooth coupling of both alkane- and alkenesulfonyl chlorides with various Grignard reagents. core.ac.uk

Table 1: Examples of Reductive Coupling Reactions with Sulfonyl Chlorides

| Sulfonyl Chloride Type | Coupling Partner | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Alkanesulfonyl chloride | Activated Alcohol | Phosphine | Thioether | researchgate.netnih.gov |

| Alkanesulfonyl chloride | Grignard Reagent | Iron (e.g., [Fe(acac)3]) | Alkane (C-C bond) | core.ac.uk |

| Arenesulfonyl chloride | Grignard Reagent | Iron (e.g., [Fe(acac)3]) | Aryl-Alkyl/Aryl | core.ac.uk |

Reactions with Unsaturated Systems (e.g., Annulations, Chlorosulfonylation, Sulfonylation)

This compound and related sulfonyl chlorides are versatile reagents for reacting with unsaturated compounds like alkenes and alkynes. magtech.com.cnresearchgate.net These reactions can proceed through ionic or radical pathways, leading to a variety of products including cycloadducts and functionalized linear chains. magtech.com.cn

Annulations: In the presence of a base, alkanesulfonyl chlorides can react with imines in a [2+2] annulation reaction, known as the sulfa-Staudinger reaction, to form four-membered heterocyclic rings called β-sultams. researchgate.net The reaction mechanism involves the formation of a sulfene (B1252967) intermediate (RCH=SO₂) from the sulfonyl chloride, which then undergoes cycloaddition with the C=N bond of the imine. wikipedia.org Similar annulation reactions have been developed with sulfenyl chlorides and various alkenes, leading to the regioselective synthesis of thiazine (B8601807) and thiazole (B1198619) derivatives. researchgate.net

Chlorosulfonylation and Sulfonylation: Alkanesulfonyl chlorides can add across double and triple bonds. Radical hydrosulfonylation of alkenes can be achieved using a photocatalyst and a hydrogen atom donor. nih.gov In this process, a sulfonyl radical is generated from the sulfonyl chloride, adds to the alkene, and the resulting carbon-centered radical is then quenched by the hydrogen donor to yield a sulfone. nih.gov This method is highly efficient for electron-deficient alkenes and can be adapted for alkyl-substituted alkenes. nih.gov The addition of sulfonyl chlorides to unsaturated systems can also be promoted by transition metals, leading to vicinal difunctionalization of the alkene. rsc.org

Table 2: Overview of Reactions with Unsaturated Systems

| Reaction Type | Unsaturated System | Key Reagent/Catalyst | Product | General Mechanism | Reference |

|---|---|---|---|---|---|

| Annulation | Imine | Base | β-Sultam | Sulfene [2+2] Cycloaddition | researchgate.net |

| Hydrosulfonylation | Alkene | Photocatalyst, H-donor | Sulfone | Radical Addition | nih.gov |

| Sulfonylation | Alkene | SO₂ source, Radical initiator | β-functionalized Sulfone | Radical Addition | rsc.org |

Functional Group Interconversions (e.g., Conversion of Sulfonate Esters to Halides)

Sulfonyl chlorides are pivotal reagents for functional group interconversions (FGIs), most notably in converting alcohols into good leaving groups. pearson.comimperial.ac.uk This strategy enhances the reactivity of alcohols towards nucleophilic substitution and elimination reactions. periodicchemistry.com

An alcohol reacts with a sulfonyl chloride, such as this compound, in the presence of a non-nucleophilic base like pyridine to form a sulfonate ester (e.g., a mesylate or tosylate). periodicchemistry.comyoutube.com This transformation is crucial because the resulting sulfonate anion is a very weak base due to resonance stabilization, making it an excellent leaving group, comparable in reactivity to alkyl halides. periodicchemistry.comlibretexts.org A key feature of this conversion is that the stereochemistry at the carbon atom bearing the oxygen is retained because the C-O bond of the alcohol is not broken during the reaction. youtube.com

Once formed, the sulfonate ester can be readily converted into an alkyl halide via an Sₙ2 reaction with a halide ion (e.g., from LiCl, LiBr, or NaI). ub.eduvanderbilt.edu This two-step sequence (alcohol → sulfonate ester → alkyl halide) provides a reliable method for converting alcohols to alkyl halides, often under milder conditions than direct treatment with hydrohalic acids or other halogenating agents like thionyl chloride. libretexts.orgub.edu Furthermore, the use of specific reagents can control the stereochemical outcome; for instance, conversion to a sulfonate ester followed by Sₙ2 attack results in inversion of configuration relative to the starting alcohol. ub.edu In some cases, reagents like titanium tetrachloride (TiCl₄) can convert hindered arylsulfonates to alkyl chlorides with retention of configuration, likely through a front-side Sₙi-type mechanism. nih.gov

Table 3: Two-Step Conversion of Alcohols to Alkyl Halides via Sulfonates

| Step | Substrate | Reagent(s) | Intermediate/Product | Stereochemistry | Reference |

|---|---|---|---|---|---|

| 1 | Alcohol (1°, 2°) | R'SO₂Cl, Pyridine | Sulfonate Ester | Retention | periodicchemistry.comyoutube.com |

Elucidation of Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of reactions involving alkanesulfonyl halides is essential for predicting their behavior and optimizing synthetic protocols. Studies have focused on solvolysis reactions, the influence of molecular structure on reactivity, and computational modeling of reaction pathways.

Solvolysis Mechanisms and Kinetic Studies of Alkanesulfonyl Halides

The solvolysis of alkanesulfonyl chlorides—reactions where the solvent acts as the nucleophile—has been a subject of extensive mechanistic study. beilstein-journals.orgnih.govnih.gov Unlike the solvolysis of tertiary alkyl halides, which often proceeds through a discrete carbocation intermediate (Sₙ1 mechanism), the solvolysis of sulfonyl chlorides is generally considered to follow a bimolecular nucleophilic substitution (Sₙ2) pathway. vedantu.commdpi.comyoutube.com This is supported by the high heterolytic bond-dissociation energies of the sulfur-chlorine bond, which makes the formation of a sulfonyl cation (RSO₂⁺) unfavorable under typical solvolytic conditions. beilstein-journals.org

Kinetic studies using the extended Grunwald-Winstein equation (log(k/k₀) = lN + mY) have been instrumental in elucidating these mechanisms. beilstein-journals.orgnih.gov The equation correlates the rate constant (k) of a solvolysis reaction in various solvents with parameters for solvent nucleophilicity (N) and solvent ionizing power (Y). beilstein-journals.org For a wide range of alkanesulfonyl and arenesulfonyl chlorides, these correlations yield sensitivity values (l) to solvent nucleophilicity that are significantly greater than zero (typically l ≈ 1.0–1.5), indicating substantial involvement of the solvent as a nucleophile in the rate-determining step. mdpi.com The sensitivity to solvent ionizing power (m) is typically moderate (m ≈ 0.5–0.7), suggesting a transition state with some charge separation but less than that of a full Sₙ1 process. mdpi.com

Kinetic solvent isotope effects (KSIEs), such as the ratio of reaction rates in H₂O versus D₂O, are also consistent with a bimolecular mechanism. For sulfonyl chlorides, KSIE values are typically in the range of 1.4 to 2.5, which points to significant bond-making with the solvent at the transition state. nih.govmdpi.com

Influence of Steric and Electronic Parameters on Reactivity

The reactivity of alkanesulfonyl chlorides is governed by both steric and electronic factors originating from their molecular structure. core.ac.ukashp.org

Steric Effects: The rate of nucleophilic attack at the sulfur center is sensitive to steric hindrance. Bulky substituents on the alkyl chain adjacent to the sulfonyl group can impede the approach of a nucleophile, thereby slowing down the reaction rate. In the case of this compound, the butyl group at the 2-position creates a more sterically congested environment around the sulfur atom compared to a simpler compound like methanesulfonyl chloride. This increased steric bulk would be expected to decrease its rate of reaction in bimolecular processes like solvolysis. nih.gov

Electronic Effects: The electronic nature of substituents on the alkyl chain can influence the electrophilicity of the sulfur atom. Electron-withdrawing groups can polarize the S-Cl bond and stabilize the developing negative charge on the leaving group in the transition state, potentially accelerating the reaction. Conversely, electron-donating groups can decrease the electrophilicity of the sulfur atom. nih.gov The methoxy group in this compound is an electron-withdrawing group due to the inductive effect of the oxygen atom. This effect would tend to increase the reactivity of the sulfonyl chloride towards nucleophilic attack compared to an unsubstituted alkanesulfonyl chloride. For arenesulfonyl chlorides, Hammett equation studies show that electron-withdrawing substituents on the aromatic ring accelerate Sₙ2 reactions. beilstein-journals.orgnih.gov A similar principle applies to alkanesulfonyl chlorides, where inductive effects dominate.

Theoretical and Computational Chemistry Studies on Reaction Pathways and Intermediates (e.g., DFT calculations, Molecular Orbital theory for carbanion stability)

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the reaction mechanisms of sulfonyl chlorides at a molecular level. dntb.gov.uaresearchgate.netnih.gov These studies provide detailed insights into the structures and energies of reactants, transition states, and intermediates that are often difficult to observe experimentally. nih.gov

DFT calculations have been used to model the chloride-chloride exchange reaction in arenesulfonyl chlorides, confirming that the reaction proceeds via a single, Sₙ2-type transition state rather than through a stable intermediate. dntb.gov.ua For reactions involving the formation of sulfenes from alkanesulfonyl chlorides, computational studies can elucidate the energetics of the elimination step and the subsequent reactivity of the highly unstable sulfene intermediate.

In the context of radical reactions, DFT calculations help to understand the stability and reactivity of the key radical intermediates. nih.gov For instance, in the amino-sulfonylation of alkenes, calculations can compare the stability of the iminyl and tosyl radicals generated from the precursor. nih.gov Analysis of molecular orbitals, spin density, and calculated energetic barriers can explain the observed regioselectivity of the radical addition to the alkene. nih.gov Such theoretical models are invaluable for rationalizing experimental outcomes and for designing new, more efficient chemical transformations. nih.gov

Table 4: Compounds Mentioned in the Article

| Compound Name | Formula/Structure | Class |

|---|---|---|

| This compound | C₅H₁₁ClO₃S | Alkanesulfonyl Chloride |

| Sulfur Dioxide | SO₂ | Inorganic Gas |

| Thioether | R-S-R' | Organosulfur Compound |

| Thioester | R-C(=O)S-R' | Organosulfur Compound |

| Grignard Reagent | R-Mg-X | Organometallic Reagent |

| β-Sultam | C₂H₃NO₂S (basic ring) | Heterocyclic Compound |

| Sulfene | CH₂SO₂ | Reactive Intermediate |

| Sulfone | R-S(=O)₂-R' | Organosulfur Compound |

| β-chloro Sulfone | R-CHCl-CH₂-SO₂-R' | Functionalized Sulfone |

| Sulfonate Ester | R-SO₂-OR' | Ester |

| Pyridine | C₅H₅N | Base/Solvent |

| Alkyl Halide | R-X (X=Cl, Br, I) | Haloalkane |

| Titanium tetrachloride | TiCl₄ | Lewis Acid |

| Methanesulfonyl chloride | CH₃SO₂Cl | Alkanesulfonyl Chloride |

| Iminyl Radical | R₂C=N• | Radical Intermediate |

Current Research Trends and the Position of Ether Substituted Alkanesulfonyl Chlorides in Organic Synthesis

Current research in organic synthesis continues to explore the development of new and efficient methods for creating complex molecules. Within this landscape, sulfonyl chlorides remain important building blocks. nih.gov

The interest in ether-substituted alkanesulfonyl chlorides, such as 1-methoxybutane-2-sulfonyl chloride, lies in their potential to introduce specific functionalities and properties into target molecules. The ether linkage can:

Improve Solubility: The presence of the oxygen atom can increase the polarity of a molecule, potentially improving its solubility in polar solvents.

Provide a Site for Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor, which can be important for molecular recognition and binding in biological systems.

While there is a wealth of information on sulfonyl chlorides in general, the specific applications of this compound are not widely reported. However, the principles of sulfonyl chloride chemistry suggest its utility in synthesizing novel compounds with potentially interesting biological or material properties, particularly where the introduction of a chiral, ether-containing moiety is desired. The development of efficient synthetic routes to enantiomerically pure forms of this and related ether-substituted alkanesulfonyl chlorides would be a key enabler for their broader application in research and development. orgsyn.org

Strategic Applications of 1 Methoxybutane 2 Sulfonyl Chloride in Organic Synthesis

As a Key Building Block for Complex Chemical Architectures

The inherent functionality of 1-Methoxybutane-2-sulfonyl chloride positions it as a valuable precursor for the assembly of intricate molecular structures. The sulfonyl chloride group is a powerful electrophile, readily reacting with a wide variety of nucleophiles to form stable sulfonamides, sulfonates, and sulfones. youtube.com This reactivity allows for the introduction of the methoxybutyl moiety into larger molecules, a common strategy in the design and synthesis of new chemical entities.

The presence of a methoxy (B1213986) group and a butyl chain offers a combination of polarity and lipophilicity, which can be advantageous in modulating the physicochemical properties of a target molecule, such as solubility and membrane permeability. While specific examples of natural product or complex molecule synthesis employing this compound are not widely documented, its potential is evident in syntheses that utilize similar building blocks. For instance, the Diels-Alder reaction, a powerful tool for forming six-membered rings, often benefits from the use of dienophiles with specific stereochemical and electronic features, which can be influenced by the introduction of moieties derived from sulfonyl chlorides. wikipedia.org

Contribution to the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Sulfonyl chlorides are instrumental in the synthesis of various nitrogen- and sulfur-containing heterocycles. nih.gov The reaction of a sulfonyl chloride with a bifunctional molecule containing, for example, an amine and an alcohol or a thiol, can lead to the formation of cyclic sulfonamides (sultams) or other related heterocyclic systems.

A general strategy for the synthesis of nitrogen-containing heterocycles involves the reaction of a sulfonyl chloride with an amine that also contains a nucleophilic group capable of intramolecular cyclization. nih.gov In the context of this compound, its reaction with suitable difunctionalized substrates would be expected to yield novel heterocyclic structures bearing a chiral methoxybutyl substituent. For example, reaction with an amino alcohol could lead to the formation of a sultam, a scaffold of interest in medicinal chemistry. Although specific examples involving this compound are not readily found, the general approach is well-established for other sulfonyl chlorides. nih.gov

Role in the Development of Sulfonamide-Based Scaffolds for Research Purposes

The sulfonamide functional group (-SO₂NH-) is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. nih.govresearchgate.net The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. youtube.comnih.gov

This compound is an ideal reagent for the preparation of a library of novel sulfonamides for research and drug discovery. By reacting it with a diverse range of amines, a collection of sulfonamides with varying substituents can be generated. The methoxybutyl group introduces a specific structural and stereochemical element that can be explored for its impact on biological activity. The development of new sulfonamide-containing scaffolds is an active area of research, with a continuous need for novel building blocks to create structurally diverse molecules for biological screening. nih.govresearchgate.net

Below is a representative table of the types of sulfonamides that could be synthesized from this compound and various amines.

| Amine Reactant | Resulting Sulfonamide Product Class | Potential Application Area |

| Aniline (B41778) | N-Aryl-1-methoxybutane-2-sulfonamide | Medicinal Chemistry |

| Benzylamine | N-Benzyl-1-methoxybutane-2-sulfonamide | Agrochemical Research |

| Piperidine | 1-((1-Methoxybutan-2-yl)sulfonyl)piperidine | Materials Science |

| Glycine methyl ester | Methyl 2-((1-methoxybutan-2-yl)sulfonamido)acetate | Peptide Mimetics |

Exploitation in Chiral Pool Synthesis and Stereoselective Transformations

A key feature of reactions involving sulfonyl chlorides is that the reaction at the sulfur center typically proceeds with retention of configuration at the adjacent carbon atom. youtube.comyoutube.com This means that if enantiomerically pure this compound is used, the stereochemistry of the methoxybutyl moiety will be preserved in the resulting sulfonamide or sulfonate ester. This property is highly valuable in asymmetric synthesis, where precise control of stereochemistry is crucial. numberanalytics.com The use of chiral auxiliaries, which are temporarily attached to a molecule to direct the stereochemical outcome of a reaction, is a common strategy in stereoselective synthesis. numberanalytics.com While not a traditional auxiliary, the chiral fragment of this compound could serve a similar purpose in directing the formation of new stereocenters.

Utilization in Functional Group Interconversions

Sulfonyl chlorides are classic reagents for the interconversion of functional groups. One of their most common applications is the conversion of alcohols into good leaving groups. youtube.comyoutube.comlibretexts.org Alcohols are generally poor leaving groups, but upon reaction with a sulfonyl chloride, they are converted into sulfonate esters (e.g., tosylates, mesylates). These sulfonate esters are excellent leaving groups and readily undergo nucleophilic substitution or elimination reactions.

The reaction of an alcohol with this compound in the presence of a base would yield a 1-methoxybutane-2-sulfonate ester. This transformation "activates" the alcohol, allowing for its subsequent conversion into a wide range of other functional groups. youtube.com

The following table illustrates the potential functional group interconversions starting from an alcohol and using this compound as an activating agent.

| Starting Material (Alcohol) | Intermediate | Nucleophile | Final Product (Functional Group) |

| R-OH | R-O-SO₂-(1-methoxybutan-2-yl) | NaI | R-I (Alkyl Iodide) |

| R-OH | R-O-SO₂-(1-methoxybutan-2-yl) | NaN₃ | R-N₃ (Alkyl Azide) |

| R-OH | R-O-SO₂-(1-methoxybutan-2-yl) | NaCN | R-CN (Nitrile) |

| R-OH | R-O-SO₂-(1-methoxybutan-2-yl) | R'-SH | R-S-R' (Thioether) |

This versatility underscores the potential of this compound as a fundamental tool in the synthetic chemist's arsenal (B13267) for manipulating functional groups within a molecule. youtube.com

Analytical Methodologies and Future Research Directions for 1 Methoxybutane 2 Sulfonyl Chloride

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 1-methoxybutane-2-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR would provide a definitive structural fingerprint.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The proton on the carbon atom bearing the sulfonyl chloride group (C2) would be significantly deshielded due to the strong electron-withdrawing nature of the S(=O)₂Cl group, appearing at a downfield chemical shift. acdlabs.com The protons of the methoxy (B1213986) group and the adjacent methylene (B1212753) group would also exhibit characteristic shifts, influenced by the ether oxygen.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (ethyl) | ~1.1 | Triplet (t) |

| CH₂ (ethyl) | ~2.0 | Multiplet (m) |

| CH (on C2) | ~3.8 - 4.0 | Multiplet (m) |

| OCH₂ | ~3.6 | Multiplet (m) |

| OCH₃ | ~3.4 | Singlet (s) |

Note: Predicted values are based on analogous structures and general principles. The solvent used for analysis can influence these shifts. carlroth.com

¹³C NMR: The carbon-13 NMR spectrum complements the proton data by showing signals for each carbon atom. The carbon directly attached to the sulfonyl chloride group (C2) is expected to have the most downfield chemical shift in the aliphatic region.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₃ (ethyl) | ~10-15 |

| C H₂ (ethyl) | ~20-25 |

| C 2 | ~70-75 |

| OC H₂ | ~70-75 |

| OC H₃ | ~55-60 |

Note: Predicted values based on analogous structures like methanesulfonyl chloride. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is highly effective for identifying key functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent bands would be from the sulfonyl chloride and ether groups. acdlabs.com

The sulfonyl chloride group gives rise to two very strong and sharp absorption bands corresponding to asymmetric and symmetric stretching of the S=O bonds. acdlabs.com The presence of the C-O-C ether linkage would also be confirmed by a characteristic stretching vibration.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonyl Chloride (S=O) | Asymmetric Stretch | 1370 - 1410 |

| Sulfonyl Chloride (S=O) | Symmetric Stretch | 1166 - 1204 |

| Ether (C-O-C) | Stretch | 1050 - 1150 |

| Alkane (C-H) | Stretch | 2800 - 3000 |

Source: Characteristic ranges for sulfonyl chlorides and ethers. acdlabs.comnist.gov

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular weight of this compound (C₅H₁₁ClO₃S) is 186.66 g/mol . biosynth.com Under electron ionization (EI), the molecule would be expected to fragment in predictable ways.

Analysis would likely show a molecular ion peak ([M]⁺) and an isotopic peak ([M+2]⁺) with an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. acdlabs.com Key fragmentation pathways would involve the loss of the chlorine radical, the sulfonyl group, or cleavage at the ether linkage.

Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Mass/Charge) | Description |

|---|---|---|

| [C₅H₁₁O₃S]⁺ | 151 | Loss of Cl• |

| [C₅H₁₁OCl]⁺ | 122/124 | Loss of SO₂ |

| [C₄H₈ClO₂S]⁺ | 155/157 | Loss of OCH₃• |

| [C₃H₆O₃SCl]⁻ | 185 | [M-H]⁻ Adduct |

| [C₅H₁₁O₃SNa]⁺ | 209 | [M+Na]⁺ Adduct |

Source: Predicted values from PubChem and common fragmentation patterns. acdlabs.comuni.lu

Chromatographic and Separative Techniques for Purity and Isomer Analysis (e.g., HPLC-MS)

Chromatographic methods are vital for assessing the purity of this compound and for separating it from potential isomers, such as 4-methoxybutane-2-sulfonyl chloride or 4-methoxybutane-1-sulfonyl chloride. uni.luuni.lu High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (HPLC-MS), is a powerful technique for this purpose. nih.gov

A significant challenge in the analysis of sulfonyl chlorides is their reactive nature, especially towards water, and their typical lack of a strong UV chromophore, which can limit detection sensitivity with standard UV detectors. google.com To overcome this, derivatization is often employed. For instance, the sulfonyl chloride can be reacted in situ with an amine (like benzylamine) to form a stable sulfonamide, which is more amenable to chromatographic analysis and has enhanced detection sensitivity. nih.gov

An HPLC-MS method would allow for the separation of the target compound from impurities on a chromatographic column (e.g., a C8 or C18 column) followed by detection and quantification using a mass spectrometer, which provides high specificity and sensitivity, making it suitable for trace-level analysis. nih.gov Such a method would be crucial for quality control in any process utilizing this compound.

Emerging Research Frontiers in Alkyl Sulfonyl Chloride Chemistry

While this compound has specific applications, the broader field of alkyl sulfonyl chloride chemistry is an area of active research, focusing on developing more efficient, selective, and environmentally benign synthetic methods.

Development of Novel Catalytic Systems for Transformations

Recent advancements have introduced innovative catalytic systems that are redefining how sulfonyl chlorides are synthesized and used.

Visible-Light Photocatalysis: Researchers have developed methods that use visible light and a photocatalyst, such as potassium poly(heptazine imide), to generate sulfonyl chlorides from diazonium salts under mild, room-temperature conditions. nih.gov This approach offers a sustainable alternative to traditional methods that often require harsh reagents. nih.gov Other photocatalytic systems allow for the generation of sulfonyl radicals from sulfonyl chlorides for use in sulfonamidation and sulfonation reactions without the need for stoichiometric oxidants or reductants. rsc.org

Nickel-Catalyzed Cross-Coupling: The development of nickel-catalyzed cross-electrophile coupling reactions represents a significant frontier. These reactions can engage typically unreactive bonds, such as the C–N bond in sulfonamides, to form new C–C bonds. acs.org This establishes a framework for developing new catalysts to manipulate sulfonamide structures, which are closely related to sulfonyl chlorides. acs.org

Activation of Sulfonamides: A novel protocol utilizes the pyrylium (B1242799) salt, Pyry-BF₄, to activate the typically unreactive N-H bond in primary sulfonamides. This activation facilitates the conversion of the sulfonamide into a highly electrophilic sulfonyl chloride in situ, allowing for subsequent reactions with a wide range of nucleophiles under mild conditions. nih.gov This strategy is particularly valuable for the late-stage functionalization of complex molecules. nih.gov

These emerging catalytic systems highlight a dynamic area of research that could, in the future, provide new and more efficient pathways for both the synthesis and application of specialized reagents like this compound.

Application in Materials Science and Chemical Biology Research

While specific research on this compound in materials science and chemical biology is not extensively documented, the broader class of sulfonyl chlorides serves as a versatile tool in these domains. Their reactivity allows for the functionalization of various substrates, opening avenues for creating novel materials and biological probes. biosynth.comnih.gov

In materials science , sulfonyl chlorides are instrumental in modifying surfaces and synthesizing functional polymers. For instance, they can be used for the postsynthetic modification of metal-organic frameworks (MOFs), introducing sulfonamide functionalities that can enhance properties like gas adsorption, separation, and catalysis. nih.gov The sulfonyl chloride group readily reacts with amine or hydroxyl groups on the surface of polymers or other materials, allowing for the covalent attachment of specific functionalities.

In the realm of chemical biology , sulfonyl chlorides are valuable reagents for creating complex sulfonamides, a class of compounds with a wide range of biological activities, including antibacterial and antihypertensive properties. nih.gov They are employed as building blocks in medicinal chemistry to synthesize potential therapeutic agents. biosynth.com The reactivity of the sulfonyl chloride moiety enables its conjugation to biomolecules, facilitating the development of chemical probes to study biological processes. rsc.org For example, sulfonyl fluorides, which share reactivity patterns with sulfonyl chlorides, have been used to target various amino acid residues in proteins, advancing the discovery of covalent therapeutics. rsc.org

The potential applications of this compound in these fields would be contingent on its specific reactivity and steric factors, which could offer unique advantages in the synthesis of novel materials and bioactive molecules.

Advanced Computational Modeling for Predictive Reactivity and Mechanism Validation

Advanced computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of chemical compounds, including sulfonyl chlorides. These methods provide insights into reaction mechanisms, transition states, and the electronic properties that govern reactivity. nist.govchemicalbook.com

For sulfonyl chlorides, computational models can be used to:

Predict Reaction Outcomes: By calculating the energies of reactants, intermediates, transition states, and products, DFT can predict the feasibility and selectivity of reactions. This is particularly useful for understanding the solvolysis of sulfonyl chlorides and their reactions with various nucleophiles. biosynth.comuni.lu

Elucidate Reaction Mechanisms: Computational studies can help to distinguish between different possible reaction pathways, such as SN2, addition-elimination, or elimination-addition (via a sulfene (B1252967) intermediate). uni.lu For instance, studies have investigated the concerted versus stepwise nature of sulfonyl chloride reactions.

Validate Experimental Findings: Computational data can be used to support and interpret experimental observations. For example, calculated spectroscopic properties can be compared with experimental spectra to confirm the structure of a product.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H11ClO3S | |

| Molecular Weight | 186.66 g/mol | |

| XLogP3-AA | 1.2 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 4 | |

| Exact Mass | 186.011745 g/mol | |

| Monoisotopic Mass | 186.011745 g/mol | |

| Topological Polar Surface Area | 51.8 Ų | |

| Heavy Atom Count | 10 | |

| Formal Charge | 0 |

Table 2: Representative Spectroscopic Data for Sulfonyl Chlorides

| Analytical Technique | Characteristic Features | Reference |

| Infrared (IR) Spectroscopy | Strong absorptions for S=O stretching in the regions of 1385–1345 cm⁻¹ and 1190–1165 cm⁻¹. | General textbook knowledge |

| ¹H NMR Spectroscopy | Protons on the α-carbon to the sulfonyl group are deshielded and typically appear in the range of 3.0-4.0 ppm. | General textbook knowledge |

| ¹³C NMR Spectroscopy | The α-carbon to the sulfonyl group is deshielded. | General textbook knowledge |

| Mass Spectrometry (EI) | Fragmentation often involves the loss of Cl, SO₂, and cleavage of the C-S bond. | General textbook knowledge |

Q & A

Basic: What are the standard synthetic routes for preparing 1-Methoxybutane-2-sulfonyl chloride, and what factors influence the reaction yield?

Methodological Answer:

The synthesis typically involves the reaction of a methoxy-substituted butane precursor (e.g., 1-methoxybutane-2-sulfonic acid) with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:

Sulfonation : Introduction of the sulfonic acid group to the methoxybutane backbone.

Chlorination : Replacement of the hydroxyl group in the sulfonic acid with chlorine using SOCl₂ under reflux conditions .

Critical Factors Affecting Yield :

- Solvent Polarity : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency by stabilizing intermediates.

- Temperature : Elevated temperatures (40–60°C) accelerate chlorination but may increase side reactions (e.g., sulfonic acid formation).

- Reagent Purity : Excess SOCl₂ (1.5–2.0 equivalents) ensures complete conversion, while moisture contamination reduces yield .

Basic: How does the molecular structure of this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

The compound’s reactivity stems from:

- Electrophilic Sulfonyl Chloride Group (-SO₂Cl) : The electron-withdrawing nature of the sulfonyl group polarizes the S–Cl bond, making it susceptible to nucleophilic attack (e.g., by amines or alcohols).

- Methoxy Substituent (-OCH₃) : The electron-donating methoxy group at the 2-position stabilizes adjacent carbocations or transition states, facilitating regioselective substitutions.

- Steric Effects : The butane backbone’s flexibility allows accessibility to the sulfonyl chloride group, unlike bulkier analogs .

Advanced: When optimizing synthesis, how can researchers minimize sulfonic acid byproduct formation?

Methodological Answer:

Sulfonic acid byproducts arise from incomplete chlorination or hydrolysis of the sulfonyl chloride. Mitigation strategies include:

- Moisture Control : Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis.

- Excess Chlorinating Agent : Employ 20–30% excess SOCl₂ to drive the reaction to completion.

- Reaction Monitoring : Track progress via TLC or NMR to identify residual sulfonic acid. Quenching unreacted SOCl₂ with dry ethanol before workup reduces side reactions .

Advanced: How can discrepancies in reported reaction yields with different solvent systems be resolved?

Methodological Answer:

Yield variations often stem from solvent-dependent reaction kinetics. For example:

- Polar Aprotic Solvents (DMF, DMSO) : Increase reaction rates but may promote side reactions (e.g., sulfonate ester formation).

- Non-Polar Solvents (Toluene) : Slow kinetics but improve selectivity.

Resolution Approach :

Design of Experiments (DoE) : Systematically vary solvent polarity, temperature, and catalyst presence.

Kinetic Studies : Measure rate constants under controlled conditions to identify optimal parameters.

Byproduct Analysis : Use GC-MS or HPLC to quantify impurities and adjust conditions accordingly .

Advanced: What analytical techniques are recommended for characterizing reaction intermediates and final products?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., methoxy proton at δ 3.3–3.5 ppm, sulfonyl chloride absence of OH peaks).

- IR Spectroscopy : Key peaks include S=O stretching (~1350 cm⁻¹) and S–Cl (~580 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ for C₅H₁₁ClO₃S: theoretical 186.02 g/mol).

- Elemental Analysis : Ensures stoichiometric Cl and S content .

Advanced: How does this compound compare structurally and reactively to its analogs?

Methodological Answer:

| Compound | Structural Difference | Reactivity Profile |

|---|---|---|

| 4-Methoxybutane-1-sulfonyl chloride | Methoxy at terminal position | Lower regioselectivity due to reduced steric hindrance |

| 4-(Cyclopentylmethoxy)butane-1-sulfonyl chloride | Bulky cyclopentyl group | Slower nucleophilic substitution due to steric shielding |

| 3-Methoxybutane-2-sulfonyl chloride | Methoxy at 3-position | Altered electronic effects; higher electrophilicity at sulfonyl group |

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of SO₂ or HCl gases.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.